molecular formula C15H17F3N2O2 B3847888 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3847888
M. Wt: 314.30 g/mol
InChI Key: VYEBBDYDHAXFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BTT-3033, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to have promising effects on various biological systems. In

Mechanism of Action

The mechanism of action of 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and interleukin-6.
Biochemical and Physiological Effects
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects in different biological systems. In the cardiovascular system, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce oxidative stress and inflammation, which can lead to improved vascular function and reduced risk of cardiovascular disease. In the immune system, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation and improve immune function. In the central nervous system, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to reduce oxidative stress and inflammation in various biological systems. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is in the development of new therapeutic applications for 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. For example, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could be used in the treatment of other neurodegenerative diseases such as Huntington's disease or multiple sclerosis. Additionally, research could focus on understanding the mechanisms of action of 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in more detail, which could lead to the development of new compounds with similar therapeutic effects. Finally, research could focus on improving the solubility of 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which could make it a more useful compound for lab experiments.

Scientific Research Applications

1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have potential therapeutic applications in various biological systems. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-inflammatory effects in other biological systems such as the cardiovascular system and the immune system.

properties

IUPAC Name

[3-tert-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-13(2,3)11-9-14(22,15(16,17)18)20(19-11)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBBDYDHAXFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vyebbdydhaxfkv-uhfffaoysa-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
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1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-benzoyl-3-tert-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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